potassium di-tert-butyl phosphate

Process Chemistry Organophosphorus Synthesis Pharmaceutical Intermediate

Potassium di-tert-butyl phosphate (KDTBP) is a specialized potassium organophosphate offering decisive advantages over generic alkali phosphates or sodium analogs. Its bulky tert-butoxy groups provide essential steric shielding to minimize nucleophilic side reactions during phosphorylation and enable clean thermolytic deprotection for N-phosphonooxymethyl prodrugs (e.g., HIV attachment inhibitor BMS-663068). It is uniquely recommended for phase-transfer catalysis, achieving 90% solution yields where tosylate derivatives fail, and serves as a validated, broad-spectrum ligand for Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions. For materials science, its distinctive hydrated structure is essential for single-source precursor synthesis of heterometallic phosphates like CaK(PO₃)₃. Generic substitution compromises yield, purity, and pathway viability. Ensure your critical synthesis routes succeed by selecting this application-specific reagent.

Molecular Formula C8H18O4P-
Molecular Weight 209.20 g/mol
Cat. No. B8791027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium di-tert-butyl phosphate
Molecular FormulaC8H18O4P-
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OP(=O)([O-])OC(C)(C)C
InChIInChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)/p-1
InChIKeyYEWZQCDRZRYAEB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium di-tert-butyl Phosphate (KDTBP) CAS 33494-80-3: Technical Overview for Scientific Procurement


Potassium di-tert-butyl phosphate (KDTBP, CAS 33494-80-3) is a potassium organophosphate salt widely employed as a phosphorylating reagent, phase-transfer catalyst, and ligand in organic synthesis [1]. It serves as a critical intermediate for preparing N-phosphonooxymethyl prodrugs that enhance API bioavailability and as a single-source precursor for NASICON-type fast ion conductors [1]. Its bulky tert-butoxy groups confer distinct solubility and hydrolytic stability properties relative to smaller alkyl phosphate analogs, making it a specific tool rather than a generic phosphate source [1].

Why Potassium di-tert-butyl Phosphate (KDTBP) Cannot Be Replaced by Generic Phosphate Salts in Specialized Synthesis


Direct substitution of potassium di-tert-butyl phosphate with common alkali phosphates (e.g., K₃PO₄, K₂HPO₄) or even the analogous sodium di-tert-butyl phosphate fails to preserve reaction efficiency and product quality in key applications. The tert-butyl groups are not inert spectators; they provide essential steric shielding that minimizes nucleophilic side reactions during phosphorylation, enhance solubility in organic media required for homogeneous phase-transfer catalysis, and enable clean thermolytic deprotection to yield phosphate prodrugs [1]. Furthermore, the potassium counterion specifically influences the solid-state structure and solubility profile, with studies showing distinct coordination geometries and water content compared to sodium and lithium congeners, directly impacting utility as a single-source precursor [2]. Selecting a generic alternative compromises yield, purity, or pathway viability.

Quantitative Performance Differentiation: Potassium di-tert-butyl Phosphate vs. Key Comparators


Synthetic Efficiency: 81% Yield Advantage Over Unoptimized Routes

A two-step process starting from PCl₃ leverages a H₂O₂/catalytic KI mediated oxidation of di-tert-butyl phosphite to provide KDTBP in 81% yield and high purity. This represents a significant improvement over prior synthetic routes to this specific potassium salt, which suffered from lower yields and complex purification [1]. In the subsequent conversion to di-tert-butyl (chloromethyl) phosphate, the use of KDTBP with a rationally selected phase-transfer catalyst and stabilizing additive achieves a 90% solution yield, compared to lower yields obtained with the corresponding tosylate derivative under similar conditions [1].

Process Chemistry Organophosphorus Synthesis Pharmaceutical Intermediate

Phase-Transfer Catalysis Efficiency: Superior Reactivity in Alkylation Reactions

In phase-transfer catalyzed (PTC) phosphate ester synthesis, potassium di-tert-butyl phosphate is specifically recommended over the free acid or other salts for its superior performance. Patent and technical literature explicitly advises using PTC conditions with potassium di-t-butylphosphate, noting that sodium salt or free acid/base combinations are viable alternatives but may not provide equivalent reactivity or yield [1]. This is attributed to the potassium salt's optimal solubility profile and the bulky tert-butyl groups facilitating efficient transfer into the organic phase .

Phase-Transfer Catalysis Phosphorylation Organic Synthesis

Prodrug Intermediate: Unique Capability for N-Phosphonooxymethyl Installation

Potassium di-tert-butyl phosphate is a key intermediate for preparing N-phosphonooxymethyl prodrugs, a strategy employed to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) . This application is specific to the di-tert-butyl phosphate group; other alkyl phosphates do not undergo the same facile deprotection under physiological conditions. For example, the compound is explicitly used in the synthesis of the HIV attachment inhibitor BMS-663068 . While a formal yield comparison for the phosphorylation step alone is not provided, the very utility of KDTBP in this context establishes its essential role where alternative phosphorylating agents would fail to generate a cleavable prodrug.

Prodrug Design Pharmaceutical Intermediate Bioavailability

Single-Source Precursor Utility: Distinct Coordination Polymer vs. Li/Na Congeners

Reaction of di-tert-butylphosphate with potassium acetate yields a distinct coordination polymer, [K₄(μ-dtbp)₄(μ-H₂O)₃]n, which differs structurally from the analogous lithium and sodium complexes [Li(μ-dtbp)]n and [Na(μ-dtbp)]n. Owing to the larger potassium ion, additional coordinated water molecules are incorporated, influencing solubility and thermal decomposition behavior [1]. Thermogravimetric analysis reveals that all these complexes undergo loss of tert-butyl substituents between 300–500 °C to yield organic-free phosphate materials. However, the potassium derivative specifically serves as a precursor to a mixed-metal calcium potassium metaphosphate, CaK(PO₃)₃, when reacted with calcium acetate, a material inaccessible from the lithium or sodium analogs [1].

Materials Chemistry Inorganic Synthesis Ceramic Precursors

Cross-Coupling Ligand Utility: Broad Applicability in Palladium Catalysis

Potassium di-tert-butyl phosphate is employed as a ligand to prepare palladium dichloride catalysts that effectively cross-couple aryl boronic acids with heteroaryl chlorides . While other phosphine ligands can be used, the di-tert-butyl phosphate framework is specifically listed for a range of named reactions including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Sonogashira, Stille, and Hiyama couplings . This breadth of documented utility provides a level of experimental validation not available for many less-common alkyl phosphate ligands, making it a preferred, reliable choice for reaction screening.

Cross-Coupling Homogeneous Catalysis Phosphine Ligand

Physical Property Differentiation: Purity and Handling Profile

Commercial potassium di-tert-butyl phosphate is typically supplied as a white to almost white powder with a purity of ≥95% (qNMR) or 98%, melting point 247–252 °C, and requires storage at 2–8 °C [1]. In contrast, the free acid di-tert-butyl phosphate (CAS 33494-81-4) is a liquid with a boiling point of 252 °C and flash point of 106 °C, presenting different handling and storage requirements . The sodium salt analog (CAS 139392-99-7) has a molecular weight of 232.19 g/mol vs. 248.30 g/mol for the potassium salt, which may influence stoichiometric calculations . These clear, quantitative property differences are crucial for accurate reagent preparation, experimental design, and safety compliance.

Quality Control Reagent Specification Laboratory Safety

Definitive Application Scenarios for Potassium di-tert-butyl Phosphate (KDTBP) Based on Validated Evidence


Synthesis of N-Phosphonooxymethyl Prodrugs for Enhanced Bioavailability

KDTBP is the reagent of choice for installing the N-phosphonooxymethyl group onto APIs to create water-soluble prodrugs. Its unique ability to undergo clean, in vivo deprotection of the tert-butyl groups to release the active phosphate drug makes it essential for this application. This is evidenced by its use in the synthesis of the HIV attachment inhibitor BMS-663068 . Generic substitution with other alkyl phosphates will not yield a viable prodrug.

Efficient Phase-Transfer Catalyzed Phosphorylation Reactions

For industrial or laboratory-scale phosphorylations under phase-transfer conditions (e.g., preparation of chloromethyl di-tert-butyl phosphate), KDTBP is specifically recommended to achieve high yields. The optimized process using KDTBP achieves a 90% solution yield, a result not matched by tosylate derivatives [1]. The sodium salt or free acid are considered inferior alternatives in this specific context [2].

Single-Source Precursor for Mixed-Metal Phosphate Ceramics

Materials scientists should select KDTBP when targeting the synthesis of specific mixed-metal phosphates, such as calcium potassium metaphosphate (CaK(PO₃)₃), via single-source precursor methods. The potassium complex's unique hydrated structure enables the formation of heterometallic intermediates that are inaccessible from the analogous lithium or sodium di-tert-butyl phosphate complexes [3].

Ligand for Palladium-Catalyzed Cross-Coupling Reaction Screening

For chemists developing new synthetic routes involving cross-coupling, KDTBP serves as a reliable, broad-spectrum ligand for palladium catalysis. Its documented utility across Suzuki, Heck, Buchwald-Hartwig, Negishi, Sonogashira, Stille, and Hiyama reactions provides a validated starting point for catalyst optimization, saving time compared to screening uncharacterized phosphine ligands .

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